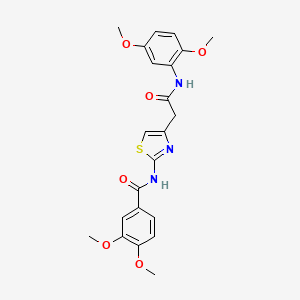

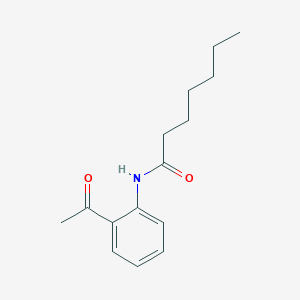

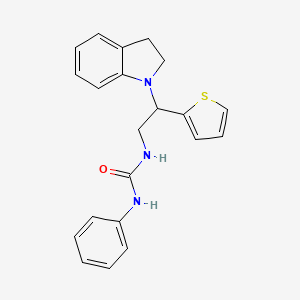

N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a derivative of thiazole . Thiazole derivatives have been the subject of considerable interest for designing new antimicrobial agents . They have shown significant therapeutic potential .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes . The synthetic protocol has good compatibility with electron-withdrawing and electron-donating groups .Molecular Structure Analysis

The thiazole nucleus is a prominent feature in the structure of many authorized antimicrobials . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

Thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .科学的研究の応用

Hypoxia-Selective Antitumor Agents

N-(4-(2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its role as a hypoxia-selective antitumor agent. Research shows that certain derivatives exhibit selective toxicity towards hypoxic cells, indicating potential use in targeted cancer therapy. Specifically, a series of regioisomers of this compound demonstrated varying degrees of cytotoxicity to cells under hypoxic conditions, highlighting its potential for further investigation in cancer treatment (Palmer et al., 1996).

Synthesis and Characterization in Polyimides

The compound has been used in the synthesis and characterization of novel polyimides. These materials, synthesized from new diamines incorporating the compound, have shown potential applications due to their solubility in organic solvents and thermal stability. This research suggests its utility in the development of new polymeric materials with enhanced properties (Butt et al., 2005).

Novel Kinesin Spindle Protein Inhibitors

Studies have also explored the use of this compound in the development of kinesin spindle protein (KSP) inhibitors. These inhibitors, such as AZD4877, demonstrate significant potential as anticancer agents by arresting cells in mitosis and inducing cell death. This points to its possible applications in the treatment of various cancers (Theoclitou et al., 2011).

Antibacterial and Antifungal Applications

Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. Some derivatives have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as against fungal strains. This indicates its potential utility in the development of new antimicrobial agents (Palkar et al., 2017).

Corrosion Inhibition

Research on thiazoles, a related class of compounds, has demonstrated their effectiveness as corrosion inhibitors, particularly for copper surfaces. This suggests potential applications of similar compounds, including this compound, in materials science for protecting metals from corrosion (Farahati et al., 2019).

作用機序

Target of action

The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazole derivatives have been found to interact with a variety of biological targets, including DNA and topoisomerase II .

Mode of action

For example, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical pathways

Given the potential interaction with dna and topoisomerase ii, it’s likely that this compound could affect pathways related to dna replication and cell division .

Result of action

If it does interact with dna and topoisomerase ii as other thiazole derivatives do, it could potentially cause cell death .

将来の方向性

特性

IUPAC Name |

N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c1-28-15-6-8-17(29-2)16(11-15)24-20(26)10-14-12-32-22(23-14)25-21(27)13-5-7-18(30-3)19(9-13)31-4/h5-9,11-12H,10H2,1-4H3,(H,24,26)(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXYYSTUNVDBJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2961729.png)

![1,3-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2961734.png)

![N,N-diethyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2961736.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2961743.png)

![7-chloro-N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961744.png)

![N-(4-fluorobenzyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2961745.png)